[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Overview
Description
The compound [1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule featuring multiple functional groups, including a pyrrolidine ring, sulfonyl groups, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Derivative: Starting with a suitable aniline derivative, the pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a sulfonyl chloride.
Esterification: The intermediate product is then reacted with a suitable esterifying agent, such as an acid chloride or anhydride, to form the ester linkage.
Final Coupling: The final step involves coupling the ester intermediate with the phenylethenyl sulfonylamino moiety under conditions that promote the formation of the desired product, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as a pharmaceutical agent. The pyrrolidine ring is a common motif in many bioactive molecules, and the sulfonyl groups can enhance solubility and bioavailability.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where sulfonyl-containing drugs have shown efficacy, such as in certain cancers or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl groups could enhance binding affinity to target proteins, while the ester linkage might facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
[1-oxo-1-(4-morpholin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate: Similar structure but with a morpholine ring instead of pyrrolidine.
[1-oxo-1-(4-piperidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
The unique combination of a pyrrolidine ring with sulfonyl and ester functionalities in [1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate provides distinct chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S2/c1-18(33-22(27)17-24-34(29,30)16-13-19-7-3-2-4-8-19)23(28)25-20-9-11-21(12-10-20)35(31,32)26-14-5-6-15-26/h2-4,7-13,16,18,24H,5-6,14-15,17H2,1H3,(H,25,28)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXCANJAXNUASH-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)OC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)OC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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